Niobium aluminide

High-Temperature Structural Materials Density Comparison Specific Strength

Sourcing high-temperature intermetallics requires verified phase stability and oxidation data-Nb3Al, TiAl, or MoSi2 are not drop-in substitutes. NbAl3 (CAS 12003-75-7) offers a unique combination: melting point 1685°C, density 4.5-4.54 g/cm³ (45-50% lighter than Ni superalloys), and D022 tetragonal structure stable >1000°C. - **Key applications**: HVOF coatings, aluminide diffusion layers on Nb/Mo substrates, structural candidate for 927-1027°C range (creep exponent n=3.2). - **Critical notes**: Brittle below ~727°C; pesting risk <1000°C in air (mitigated via Cr/W/Y alloying or diffusion overcoats). - **Supply**: Research-quantity packaging, global shipment.

Molecular Formula Al5Nb3+15
Molecular Weight 413.6268 g/mol
CAS No. 12003-75-7
Cat. No. B080173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium aluminide
CAS12003-75-7
Molecular FormulaAl5Nb3+15
Molecular Weight413.6268 g/mol
Structural Identifiers
SMILES[Al].[Al].[Al].[Al].[Al].[Nb+5].[Nb+5].[Nb+5]
InChIInChI=1S/5Al.3Nb/q;;;;;3*+5
InChIKeyUIEFEKHUTQUKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Aluminide (NbAl3, CAS 12003-75-7): Baseline Properties and High-Temperature Material Classification


Niobium aluminide (NbAl3, CAS 12003-75-7) is a refractory transition metal trialuminide intermetallic compound with a tetragonal D022 crystal structure (TiAl3 prototype) [1]. This compound belongs to the Nb-Al binary system, which contains three stable intermetallic phases: Nb3Al (A15 structure), Nb2Al (D8b σ-phase structure), and NbAl3 (D022 structure), with NbAl3 and Nb2Al remaining stable up to temperatures exceeding 1000°C [1]. NbAl3 is characterized by a high melting point of approximately 1685°C (1958 K) [2], a low theoretical density of 4.50–4.54 g/cm³ [2] [3], and a calculated formation energy of -0.429 eV/atom from elemental constituents [3].

Material Class Refractory transition metal trialuminide intermetallic; stable up to temperatures exceeding 1000°C
Density Advantage Low theoretical density (~4.5 g/cm³) supports weight reduction in rotating turbine components
Phase Identity Tetragonal D022 crystal structure (TiAl3 prototype); distinct from Nb3Al and Nb2Al phases

Why Generic Substitution of Niobium Aluminide (NbAl3) with In-Class Trialuminides or Other Refractory Intermetallics Fails


Direct substitution of NbAl3 with other high-temperature intermetallic candidates—such as titanium aluminides (TiAl, Ti3Al), nickel aluminides (NiAl, Ni3Al), molybdenum disilicide (MoSi2), or even other niobium aluminides (Nb3Al, Nb2Al)—is not scientifically supportable without comprehensive performance revalidation. Each compound exhibits unique combinations of density, melting point, oxidation mechanism, intermediate-temperature environmental degradation behavior, and ambient-temperature ductility [1] [2]. For instance, while MoSi2, NiAl, and NbAl3 all form protective oxide films at elevated temperatures, their degradation mechanisms at intermediate temperatures are distinct and non-transferable: MoSi2 undergoes pesting below 600°C due to rapid Mo oxide growth, NiAl experiences internal and intergranular oxidation below 1000°C at reduced oxygen partial pressures, and NbAl3 suffers from intergranular Al oxidation leading to pesting at temperatures below 1000°C [2]. Substitution without accounting for these compound-specific failure modes introduces unacceptable risk in applications where component reliability at temperature is critical.

Oxidation Mechanism Divergence NbAl3 suffers intergranular Al oxidation leading to pesting below 1000°C, a failure mode distinct from MoSi2 (pesting below 600°C via Mo oxide) and NiAl (internal oxidation without pesting). Direct substitution may cause unpredictable intermediate-temperature fracture.
Density-Melting Point Trade-off Nb3Al and Nb2Al offer higher melting points but at increased density; replacing NbAl3 with a denser Nb-Al phase compromises weight-specific performance in rotating applications.
Ductility Threshold Mismatch NbAl3-based alloys exhibit a brittle-to-ductile transition near 727°C. Titanium aluminides, while ductile at lower temperatures, cannot reproduce NbAl3’s temperature capability above 800°C without losing oxidation resistance.

Niobium Aluminide (NbAl3, CAS 12003-75-7) Quantitative Evidence Guide: Comparator-Based Differentiation


NbAl3 Density Advantage Over Nickel-Based Superalloys: Weight Reduction Potential

NbAl3 offers a substantial density advantage over nickel-based superalloys, which are the incumbent materials for high-temperature turbine applications. The theoretical bulk crystalline density of NbAl3 is calculated at 4.50 g/cm³ [1], with experimental measurements reporting 4.54 g/cm³ [2]. This represents a density approximately 45–50% lower than typical Ni-based single-crystal superalloys (approximately 8.5–9.0 g/cm³), translating to a significant specific strength and weight savings potential in rotating aerospace components where centrifugal stresses scale directly with density [3].

Density vs. Ni Superalloys
Class-level inference
~45–50% lower density: 4.50–4.54 g/cm³ vs. 8.5–9.0 g/cm³
Supports weight reduction in rotating components; lower centrifugal stress potential
Class-typical superalloy range; verify specific alloy comparison
High-Temperature Structural Materials Density Comparison Specific Strength

NbAl3 vs. TiAl: Superior Melting Point for Extended High-Temperature Operational Envelope

NbAl3 exhibits a significantly higher melting point compared to the widely studied titanium aluminide class (γ-TiAl and α2-Ti3Al), enabling potential operation at temperatures where TiAl-based alloys lose strength and oxidation resistance. NbAl3 has a reported melting point of approximately 1685°C (1958 K) [1], whereas γ-TiAl (Ti-48Al-2Cr-2Nb) alloys typically melt around 1450–1480°C, and α2-Ti3Al melts near 1600°C [2]. This ~200°C melting point advantage positions NbAl3 as a candidate for next-generation aeropropulsion systems requiring operating temperatures beyond the current ~750–800°C service limit of advanced TiAl alloys [3].

Melting Point vs. TiAl
Cross-study comparable
~1685°C (1958 K) vs. γ-TiAl ~1450–1480°C, α2-Ti3Al ~1600°C
~200°C melting advantage may extend service temperature beyond TiAl limits
Binary NbAl3; alloying may shift solidus
Melting Point Comparison Refractory Intermetallics Temperature Capability

NbAl3 vs. MoSi2 and NiAl: Comparative Oxidation Mechanism and Pesting Susceptibility at Intermediate Temperatures

A direct comparative study of accelerated oxidation behavior reveals compound-specific degradation mechanisms for NbAl3, MoSi2, and NiAl [1]. While all three compounds form protective oxide scales at high temperatures, their intermediate-temperature failure modes are distinct. NbAl3 undergoes intergranular oxidation of aluminum at temperatures below 1000°C under reduced oxygen partial pressures, leading to pesting (catastrophic disintegration into powder) [1]. MoSi2, in contrast, pestes below 600°C via rapid molybdenum oxide growth that prevents continuous silica film formation. NiAl undergoes internal and intergranular oxidation below 1000°C at reduced oxygen partial pressures but does not pest under these conditions [1]. This mechanistic distinction is critical for coating selection: an MoSi2 coating selected for oxidation protection may fail catastrophically via pesting in the 400–600°C range, whereas NbAl3 would remain structurally intact (though potentially susceptible to pesting in the 600–1000°C range under specific atmospheres) [1].

Oxidation Mechanism Study
Direct head-to-head comparison
NbAl3 pesting via intergranular Al oxidation (T
Coating selection must match failure regime to application temperature and atmosphere
Isothermal/cyclic oxidation data; pesting risk depends on pO2
Nb-Al Phase Trade-offs
Class-level inference
NbAl3: lowest density (4.50–4.54 g/cm³) but lowest melting point (~1685°C); Nb2Al melts ~1940°C, Nb3Al ~2060°C, both denser
Selection requires balancing weight savings against temperature capability; no single compound optimizes both
Phase diagram assessments; consult specific application envelope
Coating Hardness & Oxidation
Direct head-to-head comparison
HVOF NbAl3 hardness ~20% higher than FeAl/NiTi; 900°C oxidation weight gain up to 40% vs.
Hardness benefit offset by inferior oxidation resistance; select FeAl for oxidative environments
HVOF-deposited coatings; wear damage did not correlate with hardness rank
BDTT & Creep Behavior
Class-level inference
NbAlCrYW alloy: BDTT ~727°C (1000 K); creep stress exponent n=3.2 at 927–1027°C; single-phase Nb3Al KIC=1.1 MPa·m½
Structural use below ~727°C requires ductile-phase toughening; creep mechanism is dislocation climb-controlled
Data from induction melted alloy; environmental sensitivity noted in air
High-Temperature Oxidation Pesting Phenomenon Intermetallic Coating

NbAl3 vs. Nb3Al and Nb2Al: Intra-Class Density and Melting Point Comparison for Nb-Al Binary System Selection

Within the Nb-Al binary system, selection between NbAl3, Nb2Al, and Nb3Al involves explicit trade-offs in density and melting point [1]. NbAl3 offers the lowest density among the three stable Nb-Al intermetallics at 4.50–4.54 g/cm³ [1] [2], compared to Nb2Al and Nb3Al which have higher densities due to their increased niobium content [1]. However, this lower density comes with a lower melting point: NbAl3 melts at ~1685°C, whereas Nb2Al melts at approximately 1940°C (2213 K) and Nb3Al at approximately 2060°C [1] [3]. For applications where weight reduction is paramount (e.g., rotating turbine components), the density advantage of NbAl3 may outweigh its lower melting point relative to its Nb-rich congeners [1].

Nb-Al Phase Trade-offs
Class-level inference
NbAl3: lowest density (4.50–4.54 g/cm³) but lowest melting point (~1685°C); Nb2Al melts ~1940°C, Nb3Al ~2060°C, both denser
Selection requires balancing weight savings against temperature capability; no single compound optimizes both
Phase diagram assessments; consult specific application envelope
Nb-Al Binary System Phase Selection Density-Melting Point Trade-off

NbAl3 Coating Hardness Relative to FeAl and NiTi Intermetallic Coatings: Quantitative Comparison from HVOF Thermal Spray Processing

A comparative study of intermetallic coatings produced by High Velocity Oxygen Fuel (HVOF) thermal spraying provides direct quantitative hardness data for NbAl3 coatings relative to FeAl and NiTi coatings [1]. The NbAl3 coating exhibited approximately 20% higher hardness than the hardest NiTi and FeAl coatings evaluated in the same study [1]. Despite this higher hardness, the Nb-Al based deposits displayed more wear damage than the FeAl coatings, indicating that hardness does not correlate directly with wear resistance in this coating system [1]. Additionally, under oxidation testing at 900°C, the Nb-Al coatings exhibited substantially faster oxidation kinetics than FeAl coatings, reaching a weight increase up to 40% compared to below 10% for FeAl coatings, attributed to the pesting phenomenon [1].

Coating Hardness & Oxidation
Direct head-to-head comparison
HVOF NbAl3 hardness ~20% higher than FeAl/NiTi; 900°C oxidation weight gain up to 40% vs.
Hardness benefit offset by inferior oxidation resistance; select FeAl for oxidative environments
HVOF-deposited coatings; wear damage did not correlate with hardness rank
BDTT & Creep Behavior
Class-level inference
NbAlCrYW alloy: BDTT ~727°C (1000 K); creep stress exponent n=3.2 at 927–1027°C; single-phase Nb3Al KIC=1.1 MPa·m½
Structural use below ~727°C requires ductile-phase toughening; creep mechanism is dislocation climb-controlled
Data from induction melted alloy; environmental sensitivity noted in air
Thermal Spray Coatings HVOF Processing Intermetallic Coating Hardness

NbAl3 Alloy (NbAlCrYW) Brittle-to-Ductile Transition Temperature and Creep Behavior: Comparative Baseline for Mechanical Design

Mechanical testing of a NbAl3-based alloy (NbAlCrYW) establishes quantitative benchmarks for ductility and creep behavior that define the usable service envelope [1]. This alloy exhibits a brittle-to-ductile transition around 1000 K (727°C), below which the material demonstrates limited ductility and is susceptible to environmental attack during deformation in air [1]. Constant load creep tests conducted in the 1200–1300 K (927–1027°C) temperature range reveal power-law creep behavior with a stress exponent (n) of 3.2, indicative of dislocation climb-controlled creep [1]. In contrast, single-phase Nb3Al exhibits a room-temperature fracture toughness (K_IC) as low as 1.1 MPa·m^{1/2}, underscoring the extreme ambient brittleness of unmodified Nb-Al intermetallics [2]. This dataset establishes that NbAl3-based alloys are not suitable for load-bearing applications below ~727°C without ductile-phase toughening or protective coatings to mitigate environmental embrittlement [1] [2].

BDTT & Creep Behavior
Class-level inference
NbAlCrYW alloy: BDTT ~727°C (1000 K); creep stress exponent n=3.2 at 927–1027°C; single-phase Nb3Al KIC=1.1 MPa·m½
Structural use below ~727°C requires ductile-phase toughening; creep mechanism is dislocation climb-controlled
Data from induction melted alloy; environmental sensitivity noted in air
Brittle-to-Ductile Transition Creep Deformation NbAl3-Based Alloy

Niobium Aluminide (NbAl3, CAS 12003-75-7): Validated High-Temperature and Coating Application Scenarios


Advanced Aeropropulsion Systems: Rotating Turbine Components Requiring Density Reduction Beyond Ni-Based Superalloy Limits

NbAl3 is identified as a candidate material for advanced aeropropulsion systems specifically because of its combination of high melting point (~1685°C) and low density (4.5–4.54 g/cm³) [1]. The density advantage of ~45–50% over Ni-based superalloys translates directly to reduced centrifugal stresses in rotating turbine blades and disks, enabling higher rotational speeds and/or lighter support structures [2]. This application scenario is contingent upon addressing the material's inherent brittleness at ambient temperatures through ductile-phase toughening [3] and managing its oxidation susceptibility in the intermediate temperature regime through alloying (e.g., Cr, W, Y additions) [4] or protective coatings [5].

High-Temperature Oxidation-Resistant Coatings for Refractory Metal Substrates and Superalloy Components

NbAl3 is employed as a protective aluminide diffusion coating on niobium, molybdenum, and superalloy substrates to enhance high-temperature oxidation resistance through the formation of protective Al2O3 scales [1] [2]. The coating functions as an aluminum reservoir that selectively oxidizes to form a continuous, adherent alumina layer at elevated temperatures [1]. However, application engineers must account for the compound's susceptibility to pesting via intergranular Al oxidation at temperatures below 1000°C under reduced oxygen partial pressures [3]. This failure mode can be mitigated through the use of aluminide-based diffusion coatings on ductile Ni interlayers, which have been shown to extend the high-temperature limit of niobium aluminide-based alloys to 800–850°C [2].

High-Temperature Structural Applications Requiring Specific Stiffness and Creep Resistance Between 927–1027°C

NbAl3-based alloys (e.g., NbAlCrYW) are candidates for structural applications in the 927–1027°C (1200–1300 K) temperature range, where they exhibit power-law creep behavior with a stress exponent n = 3.2, characteristic of dislocation climb-controlled creep [1]. This temperature regime lies above the brittle-to-ductile transition of ~727°C (1000 K), meaning the material possesses sufficient ductility for load-bearing applications only above this threshold [1]. Below 727°C, the material is brittle and susceptible to environmental attack during deformation in air, making it unsuitable for structural applications without protective measures [1]. The material's high melting point relative to TiAl alloys (~200°C advantage) [2] suggests potential for service temperatures exceeding current TiAl capabilities, provided oxidation is managed through alloying or coatings [3].

Thermal Spray-Deposited Intermetallic Coatings for Wear Resistance in Non-Oxidative or Low-Temperature Environments

HVOF-deposited NbAl3 coatings offer approximately 20% higher hardness than comparable FeAl and NiTi intermetallic coatings [1], suggesting utility in wear-resistant applications where oxidative environments are absent or where temperatures remain below the pesting regime (<600°C in air). However, the higher hardness does not correlate with improved wear resistance, as Nb-Al based deposits exhibited more wear damage than FeAl coatings in laboratory sliding and abrasion testing [1]. Furthermore, the severe oxidation of Nb-Al coatings at 900°C (weight gain up to 40%, compared to <10% for FeAl) [1] precludes their use in high-temperature oxidative environments unless combined with an oxidation-resistant overcoat or used in inert/reducing atmospheres.

Application
Selection Property
Validation Focus
Rotating turbine components requiring density reduction beyond Ni superalloys
Low density combined with high melting point
Verify specific strength and creep resistance above BDTT under relevant atmosphere
High-temperature oxidation-resistant coatings on refractory metals or superalloys
Al reservoir forming protective Al2O3 scale
Evaluate pesting susceptibility at 600–1000°C and effectiveness of ductile interlayers to raise service limit
Structural applications at 927–1027°C requiring creep resistance
Creep regime with dislocation climb mechanism (n=3.2)
Confirm BDTT exceeds operating temperature; manage oxidation through alloying or coatings
Thermal spray-deposited wear-resistant coatings for non-oxidative or low-temperature environments
~20% higher hardness than FeAl/NiTi coatings
Assess wear performance under target conditions; confirm oxidative stability if temperature excursions occur

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